molecular formula C9H9F2NO B1602693 6,8-Difluorochroman-4-amine CAS No. 886762-80-7

6,8-Difluorochroman-4-amine

Cat. No. B1602693
M. Wt: 185.17 g/mol
InChI Key: ZKIGFYDHFRNAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluorochroman-4-amine is a chemical compound with the molecular formula C9H9F2NO . It has a molecular weight of 185.17 . It is used in diverse scientific studies due to its versatile nature.


Synthesis Analysis

The synthesis of amines like 6,8-Difluorochroman-4-amine can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .


Molecular Structure Analysis

The InChI code for 6,8-Difluorochroman-4-amine is 1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

6,8-Difluorochroman-4-amine is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Fluorescence Applications

  • Summary of Application : “6,8-Difluorochroman-4-amine” is a derivative of the 6,8-difluoro-7-hydroxycoumarin fluorophore . These types of compounds are used as ultraviolet light-excitable fluorophores for labeling proteins and nucleic acids . They exhibit bright blue fluorescence emission near 460 nm .
  • Methods of Application : These fluorophores are used in multicolor fluorescence applications, including immunofluorescence, nucleic acid and protein microarrays, in situ hybridization, and neuronal tracing . The specific methods of application or experimental procedures would depend on the particular experiment being conducted.
  • Results or Outcomes : The use of these fluorophores provides a contrasting color that is clearly resolved from the green, yellow, orange, or red fluorescence of longer-wavelength probes . This allows for more detailed and nuanced observations in fluorescence microscopy and other similar applications.

Drug Development

  • Summary of Application : “6,8-Difluorochroman-4-amine” is a chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications, such as drug development.

Organic Synthesis

  • Summary of Application : “6,8-Difluorochroman-4-amine” can be used as a building block in organic synthesis. It can be used to construct more complex organic molecules for various applications.

Catalysis

  • Summary of Application : “6,8-Difluorochroman-4-amine” can be used in catalysis. It can act as a catalyst to speed up chemical reactions without being consumed in the process.

Bioconjugation

  • Summary of Application : “6,8-Difluorochroman-4-amine” can be used in bioconjugation . This involves attaching this compound to biomolecules, such as proteins or nucleic acids, for various research applications .
  • Methods of Application : The specific methods of application would depend on the particular bioconjugation being conducted. Typically, this compound would be reacted with the biomolecule under specific conditions to form the desired conjugate .

Fluorescence Resonance Energy Transfer (FRET)

  • Summary of Application : “6,8-Difluorochroman-4-amine” can be used in FRET applications . FRET is a technique used to measure the distance between two chromophores, known as a donor and an acceptor .
  • Methods of Application : The specific methods of application would depend on the particular FRET experiment being conducted. Typically, this compound would be used as a donor or acceptor and its fluorescence would be measured to determine the distance between the two chromophores .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6,8-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIGFYDHFRNAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585688
Record name 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluorochroman-4-amine

CAS RN

886762-80-7
Record name 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Difluorochroman-4-amine
Reactant of Route 2
Reactant of Route 2
6,8-Difluorochroman-4-amine
Reactant of Route 3
6,8-Difluorochroman-4-amine
Reactant of Route 4
6,8-Difluorochroman-4-amine
Reactant of Route 5
6,8-Difluorochroman-4-amine
Reactant of Route 6
6,8-Difluorochroman-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.